1,3-Dicyclohexylbarbituric acid

Vue d'ensemble

Description

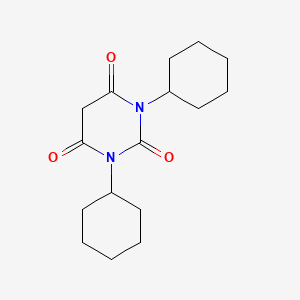

1,3-Dicyclohexylbarbituric acid: is a chemical compound with the molecular formula C16H24N2O3 and a molecular weight of 292.37 g/mol . It is a derivative of barbituric acid, characterized by the presence of two cyclohexyl groups attached to the nitrogen atoms in the barbituric acid structure. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

1,3-Dicyclohexylbarbituric acid can be synthesized through the reaction of N,N’-dicyclohexylurea with malonic acid in the presence of acetic acid as a solvent and acetic anhydride as a dehydrating agent . The reaction conditions are relatively mild, and the process is straightforward, resulting in a high yield of the desired product.

Industrial Production Methods:

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high purity and yield. The use of efficient purification techniques, such as recrystallization, is essential to obtain the compound in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions:

1,3-Dicyclohexylbarbituric acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the barbituric acid core.

Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as or can be used.

Reduction: Reducing agents like or are typically employed.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids , while reduction can produce alcohols or amines .

Applications De Recherche Scientifique

Chemosensing Applications

A significant application of 1,3-Dicyclohexylbarbituric acid is in the development of chemosensing materials. Recent studies have highlighted its potential for detecting nitroaromatic compounds, which are often associated with explosives.

- Detection of Nitroaromatics : The compound has been utilized in the synthesis of aggregated nanoparticles that exhibit aggregation-induced emission (AIE) properties. These nanoparticles can effectively interact with nitroaromatics like picric acid through photoinduced electron transfer (PET), making them suitable for sensitive detection methods . The development of test papers based on these nanoparticles allows for portable and cost-effective detection solutions that are crucial for public safety and environmental monitoring.

- Mechanofluorochromic Properties : The AIE characteristics of this compound also enable the creation of materials that change their optical properties under mechanical stress. This feature is particularly useful for creating sensors that can provide visual feedback upon exposure to specific stimuli .

Catalytic Applications

This compound has been identified as a valuable catalyst in various chemical reactions, particularly in multi-component reactions that lead to the synthesis of heterocyclic compounds.

- Regioselective Synthesis : The compound acts as both a catalyst and a substrate in certain reactions, facilitating regioselective synthesis processes. This dual functionality enhances its utility in organic synthesis, where precise control over chemical transformations is necessary .

- Building Block for Heterocycles : Its derivatives are used as building blocks in the synthesis of complex heterocyclic structures, which are important in pharmaceuticals and agrochemicals. The versatility of this compound allows chemists to explore new pathways for synthesizing biologically active compounds .

Materials Science Applications

The unique physical and chemical properties of this compound extend its applications into materials science.

- Polymer Chemistry : The compound serves as a precursor for synthesizing polymers with enhanced mechanical and optical properties. Its incorporation into polymer matrices can improve the performance of materials used in various applications, including coatings and electronic devices .

- Nanomaterials : Research has shown that barbituric acid derivatives can be used to fabricate nanomaterials with tailored properties for specific applications such as drug delivery systems and bioimaging agents . The ability to modify the structure of these compounds allows for the design of nanomaterials with desired functionalities.

Case Study 1: Nitroaromatic Detection

A study demonstrated the effectiveness of this compound-based nanoparticles in detecting trace amounts of nitroaromatic explosives. The test paper developed showed high sensitivity and selectivity, enabling detection at low concentrations under various environmental conditions.

Case Study 2: Catalytic Activity

In another investigation, researchers explored the catalytic efficiency of this compound in a multi-component reaction leading to the formation of complex heterocycles. The results indicated that the compound significantly enhanced reaction rates while maintaining regioselectivity.

Mécanisme D'action

The mechanism of action of 1,3-dicyclohexylbarbituric acid involves its interaction with molecular targets such as hypoxia-inducible factors (HIF) . The compound inhibits the activity of HIF-prolyl hydroxylase, leading to the stabilization of HIF and subsequent modulation of gene expression . This mechanism is particularly relevant in the context of cancer therapy, where the inhibition of HIF can suppress tumor growth and angiogenesis.

Comparaison Avec Des Composés Similaires

- 1,3-Dicyclohexyl-2,4,6-trioxohexahydro-5-pyrimidineacetic acid

- 1,3-Dicyclohexyl-5-(phenylamino)methylene-2,4,6-trioxohexahydropyrimidine

Comparison:

1,3-Dicyclohexylbarbituric acid is unique due to its specific substitution pattern on the barbituric acid core. The presence of cyclohexyl groups imparts distinct steric and electronic properties, making it different from other barbituric acid derivatives. These unique features contribute to its specific biological activities and applications in various fields.

Activité Biologique

1,3-Dicyclohexylbarbituric acid (DCB) is a derivative of barbituric acid that has garnered attention for its potential biological activities, particularly in the fields of cancer research and anti-inflammatory applications. This article reviews the existing literature on the biological activity of DCB, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

- Chemical Formula : C16H24N2O3

- Molecular Weight : 292.37 g/mol

- CAS Number : 35824-91-0

DCB is characterized by its dicyclohexyl substitution on the barbituric acid framework, which influences its solubility and interaction with biological targets.

Anti-Cancer Activity

Research indicates that DCB exhibits significant anti-cancer properties through various mechanisms:

- Inhibition of Angiogenesis : DCB has been shown to suppress vasculogenesis and tumorigenesis by inhibiting hypoxia-inducible factor 1-alpha (HIF-1α) activity. This inhibition leads to decreased tumor growth and increased apoptosis in cancer cells .

- Anti-Proliferative Effects : Studies demonstrate that DCB can inhibit cell proliferation in various cancer cell lines by blocking pro-inflammatory cytokines such as TNFα and IFNγ, which are crucial for tumor growth and metastasis .

Anti-Inflammatory Activity

DCB also displays promising anti-inflammatory properties:

- Inhibition of T Lymphocyte Response : It has been reported to inhibit T lymphocyte activation and interleukin-2 (IL-2) production, contributing to its anti-inflammatory effects. This suggests potential applications in autoimmune diseases where T cell activity is dysregulated .

Case Studies and Research Findings

- Study on Angiogenesis Inhibition :

- Inflammation Models :

Summary of Biological Activities

Propriétés

IUPAC Name |

1,3-dicyclohexyl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c19-14-11-15(20)18(13-9-5-2-6-10-13)16(21)17(14)12-7-3-1-4-8-12/h12-13H,1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRZQJMWBZWAUKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=O)CC(=O)N(C2=O)C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30957235 | |

| Record name | 1,3-Dicyclohexyl-1,3-diazinane-2,4,6-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30957235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35824-91-0 | |

| Record name | 1,3-Dicyclohexyl-2,4,6(1H,3H,5H)-pyrimidinetrione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35824-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Barbituric acid, 1,3-dicyclohexyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035824910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dicyclohexyl-1,3-diazinane-2,4,6-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30957235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 1,3-dicyclohexylbarbituric acid synthesized?

A1: this compound can be obtained through the photolysis of 1,3-dicyclohexyl-5-diazobarbituric acid in ethanol under an inert atmosphere (absence of air) [].

Q2: Does this compound exhibit any biological activity?

A2: While this compound itself is not extensively studied for biological activity, its structural analog, 5-(aminomethinyl)-1,3-dicyclohexylbarbituric acid, has demonstrated antineoplastic effects []. This suggests that modifications to the barbituric acid scaffold, particularly at the 5-position, can influence biological activity and warrant further investigation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.